Product packaging for 7-Pentadecyne, 9-methylene-(Cat. No.:CAS No. 69520-29-2)

7-Pentadecyne, 9-methylene-

Cat. No.: B14473763
CAS No.: 69520-29-2
M. Wt: 220.39 g/mol
InChI Key: ONYQTHNBBFPVMN-UHFFFAOYSA-N
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Description

Identification in Endophytic Fungi

Scientific research has identified 7-Pentadecyne, 9-methylene- as a natural product synthesized by endophytic fungi. Specifically, it has been isolated from the ethyl acetate (B1210297) extract of Aspergillus sp., an endophytic fungus residing in the roots of the mangrove plant Rhizophora mucronata. rasayanjournal.co.inugm.ac.id This discovery highlights the role of microorganisms in producing a diverse array of bioactive compounds.

The identification of this compound was achieved through gas chromatography-mass spectrometry (GC-MS) analysis of the fungal extract. rasayanjournal.co.in Further structural analysis confirmed the presence of the characteristic alkyne group, placing it within this specific class of natural products. rasayanjournal.co.in

Potential Antimicrobial Function

Initial studies suggest that 7-Pentadecyne, 9-methylene- possesses antimicrobial and antifungal properties. rasayanjournal.co.inugm.ac.id Its presence in an endophytic fungus suggests a potential role in the chemical defense mechanisms of the host plant, protecting it from pathogenic intruders. rasayanjournal.co.in The compound's bioactivity is an area of ongoing interest in the search for new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28 B14473763 7-Pentadecyne, 9-methylene- CAS No. 69520-29-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69520-29-2

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

9-methylidenepentadec-7-yne

InChI

InChI=1S/C16H28/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-12,14H2,1-2H3

InChI Key

ONYQTHNBBFPVMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=C)CCCCCC

Origin of Product

United States

Biosynthetic Pathways of Alkyne Containing Natural Products

While the precise biosynthetic pathway for 7-Pentadecyne, 9-methylene- has not been fully elucidated, the general mechanisms for the formation of alkyne-containing natural products in organisms like fungi have been studied. nih.govrsc.org These pathways are crucial for understanding how such unique chemical structures are assembled in nature.

Alkyne functionalities in natural products are often derived from fatty acid or polyketide precursors. nih.gov The biosynthesis typically involves a series of enzymatic reactions that introduce the characteristic triple bond. These reactions are catalyzed by specialized enzymes such as desaturases and acetylenases. nih.gov In many cases, the formation of the alkyne is a key step in generating the biological activity of the molecule. wikipedia.orgnih.gov

The biosynthesis of terminal alkynes, for example, can be initiated from a fatty acid that is activated and then undergoes dehydrogenation by a membrane-associated fatty acid desaturase/acetylenase to form the alkyne moiety. nih.gov While 7-Pentadecyne, 9-methylene- contains an internal alkyne, similar enzymatic machinery is expected to be involved in its formation.

Chemodiversity and Ecological Significance of Natural Enyne Compounds

The production of compounds like 7-Pentadecyne, 9-methylene- is a testament to the vast chemodiversity found in nature. researchgate.net This chemical diversity is a result of evolutionary processes that have shaped the interactions between organisms and their environment.

Natural enyne and polyyne compounds are found in a wide range of organisms, including plants, fungi, and bacteria. nih.govwikipedia.orgnih.gov They exhibit a broad spectrum of biological activities, from antimicrobial and cytotoxic to signaling and defense. wikipedia.orgnih.gov The ecological significance of these compounds often lies in their ability to mediate interactions between organisms. For instance, the antifungal activity of 7-Pentadecyne, 9-methylene- likely plays a role in the symbiotic relationship between the Aspergillus fungus and its host plant, as well as in competition with other microorganisms. rasayanjournal.co.inugm.ac.id

The study of the chemodiversity of alkyne-containing compounds continues to be a promising area for the discovery of new natural products with valuable applications in medicine and agriculture. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. In a hypothetical analysis of 9-methylenepentadec-7-yne, the gas chromatogram would show a distinct peak at a specific retention time, indicative of its volatility and interaction with the GC column.

The mass spectrum would be expected to display a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the allylic and propargylic positions, which are adjacent to the double and triple bonds, respectively. These fragmentation patterns are crucial for elucidating the structure of the hydrocarbon chain and confirming the positions of the unsaturated bonds.

Table 1: Predicted GC-MS Data for 9-methylenepentadec-7-yne

Parameter Predicted Value
Molecular Formula C₁₆H₂₈
Molecular Weight 220.4 g/mol
Expected [M]⁺ Peak m/z 220

| Key Fragmentation Pathways | Cleavage alpha to the triple bond (propargylic cleavage) and alpha to the double bond (allylic cleavage). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen frameworks.

The ¹³C NMR spectrum of 9-methylenepentadec-7-yne would provide a count of the unique carbon atoms in the molecule. The sp-hybridized carbons of the alkyne (C-7 and C-8) would be expected to resonate in the region of 65-90 ppm. The sp²-hybridized carbons of the methylene (B1212753) group (C-9 and the attached CH₂) would appear further downfield, typically in the 100-150 ppm range. The remaining sp³-hybridized carbons of the alkyl chains would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-methylenepentadec-7-yne

Carbon Atom(s) Hybridization Predicted Chemical Shift (ppm)
Alkyne Carbons (C-7, C-8) sp 65 - 90
Olefinic Carbons (C-9, =CH₂) sp² 100 - 150

| Alkyl Chain Carbons | sp³ | 10 - 40 |

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons of the terminal methylene group (=CH₂) would be expected to appear as singlets or finely split multiplets in the vinylic region, around 4.5-5.5 ppm. The protons on the carbons adjacent to the triple bond (propargylic protons) would typically resonate around 2.0-3.0 ppm. The remaining protons of the long alkyl chains would produce a complex series of overlapping signals in the upfield region (0.8-1.6 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts for 9-methylenepentadec-7-yne

Proton(s) Environment Predicted Chemical Shift (ppm)
Methylene Protons (=CH₂) Vinylic 4.5 - 5.5
Propargylic Protons Adjacent to C≡C 2.0 - 3.0
Allylic Protons Adjacent to C=C 1.8 - 2.5

| Alkyl Chain Protons | Aliphatic | 0.8 - 1.6 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 9-methylenepentadec-7-yne would be expected to show characteristic absorption bands for the alkyne and alkene moieties.

A weak to medium absorption band for the C≡C stretch of the internal alkyne would be anticipated in the 2100-2260 cm⁻¹ region. The C=C stretch of the methylene group would likely appear around 1640-1680 cm⁻¹. Additionally, the =C-H stretch of the vinylidene group should be visible above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range, while the C-H stretches of the saturated alkyl chains would appear just below 3000 cm⁻¹. A characteristic out-of-plane bending vibration for the terminal methylene group would also be expected around 890 cm⁻¹. spectroscopyonline.com

Table 4: Predicted FTIR Absorption Bands for 9-methylenepentadec-7-yne

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
Alkyne (C≡C) Stretch 2100 - 2260 (weak to medium)
Alkene (C=C) Stretch 1640 - 1680
Vinylic C-H Stretch 3010 - 3095
Aliphatic C-H Stretch 2850 - 2960

| Vinylic C-H | Out-of-plane bend | ~890 |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of 9-methylenepentadec-7-yne within a complex mixture, more advanced hyphenated techniques would be invaluable. Techniques such as GCxGC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry) would offer superior separation and identification capabilities. For non-volatile samples or for gaining further structural information, LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could be employed to isolate the compound from a mixture before detailed NMR analysis. These advanced methods are essential in modern analytical chemistry for the unambiguous identification of compounds in complex matrices.

Chemical Reactivity and Mechanistic Studies of 7 Pentadecyne, 9 Methylene

Reactivity Profile of Unsaturated Hydrocarbons

The chemical behavior of 7-Pentadecyne, 9-methylene- is dictated by the presence of its two unsaturated functionalities: an internal alkyne (C≡C) and an exocyclic methylene (B1212753) group (C=CH₂). These moieties serve as electron-rich centers, making the molecule susceptible to a variety of addition and transformation reactions.

Electrophilic Addition Reactions to Alkyne Moieties

The triple bond of the alkyne group in 7-Pentadecyne, 9-methylene- is a region of high electron density, making it a nucleophile that readily undergoes electrophilic addition reactions. byjus.com The mechanism of these additions is analogous to that of alkenes, proceeding through the formation of a carbocation intermediate. chemistrysteps.com However, the reactivity of alkynes towards electrophiles is generally somewhat lower than that of corresponding alkenes. lumenlearning.com

Hydrogenation: In the presence of metal catalysts such as platinum, palladium, or nickel, the alkyne can be fully hydrogenated to the corresponding alkane, 9-methyl-7-pentadecane. byjus.com Controlled hydrogenation, for instance using Lindlar's catalyst, would yield the cis-alkene, (Z)-9-methylene-7-pentadecene, while dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the trans-alkene, (E)-9-methylene-7-pentadecene.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond occurs readily. The reaction proceeds in a stepwise manner. The first addition results in a dihaloalkene, and a subsequent addition can occur to yield a tetrahaloalkane. The initial addition typically results in anti-addition of the halogen atoms. lumenlearning.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the internal alkyne of 7-Pentadecyne, 9-methylene- follows Markovnikov's rule, although the regioselectivity is not as pronounced as with terminal alkynes since the substitution on both sides of the triple bond is similar. chemistrysteps.comlibretexts.org The reaction proceeds via a vinyl carbocation intermediate. The addition of a second equivalent of HX leads to a geminal dihalide. libretexts.org

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the alkyne can undergo hydration. This reaction initially forms an enol, which is unstable and rapidly tautomerizes to the more stable ketone. chemistrysteps.com For 7-Pentadecyne, 9-methylene-, this would result in a mixture of two possible ketones due to the internal nature of the alkyne.

Table 1: Summary of Electrophilic Addition Reactions to the Alkyne Moiety

Reagent Conditions Product(s) Stereochemistry/Regiochemistry
H₂ Pt, Pd, or Ni catalyst 9-methyl-7-pentadecane Complete saturation
H₂ Lindlar's catalyst (Z)-9-methylene-7-pentadecene Syn-addition
Na in NH₃ - (E)-9-methylene-7-pentadecene Anti-addition
Br₂ (1 equiv.) CCl₄ (E)-7,8-dibromo-9-methylene-7-pentadecene Anti-addition
Br₂ (2 equiv.) CCl₄ 7,7,8,8-tetrabromo-9-methylpentadecane -
HBr (1 equiv.) - Mixture of 7-bromo-9-methylene-7-pentadecene and 8-bromo-9-methylene-7-pentadecene Markovnikov addition
H₂O, H₂SO₄ HgSO₄ catalyst Mixture of 9-methylene-7-pentadecanone and 9-methylene-8-pentadecanone Keto-enol tautomerization

Reactions Involving the Exocyclic Methylene Group

The exocyclic methylene group is an alkene and thus also participates in a range of characteristic reactions, primarily electrophilic additions.

Epoxidation: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) to form a spiro-epoxide. This reaction is stereospecific.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment with a borane reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the primary alcohol, (7-pentadecyn-9-yl)methanol.

Ozonolysis: Cleavage of the exocyclic double bond can be achieved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with zinc and water) would yield a ketone and formaldehyde.

Recent research has also highlighted the potential for enantioselective oxygenation of exocyclic methylene groups using manganese porphyrin catalysts, which could lead to the formation of chiral alcohols. nih.govrsc.orgnih.gov

Conjugation Effects and π-System Interactions

7-Pentadecyne, 9-methylene- is an example of a conjugated enyne, where the double bond (ene) and the triple bond (yne) are in conjugation. wikipedia.org This conjugation arises from the overlap of the p-orbitals of the sp²-hybridized carbons of the methylene group and the sp-hybridized carbons of the alkyne. This extended π-system influences the molecule's reactivity and spectroscopic properties. The delocalization of π-electrons can lead to enhanced stability compared to non-conjugated isomers. youtube.com This conjugation allows for 1,4-addition reactions in some cases, where a reagent adds across the entire enyne system.

Cyclization Reactions and Ring-Closing Metathesis (RCM)

The structure of 7-Pentadecyne, 9-methylene-, being an enyne, makes it a suitable substrate for enyne metathesis reactions. wikipedia.org Intramolecular enyne metathesis, specifically ring-closing enyne metathesis (RCEYM), is a powerful method for the synthesis of cyclic compounds containing a 1,3-diene moiety. organic-chemistry.orgrsc.orgrsc.org When treated with a suitable ruthenium or molybdenum carbene catalyst (e.g., Grubbs' catalyst), 7-Pentadecyne, 9-methylene- would be expected to undergo cyclization. The reaction mechanism generally involves the formation of a metallacyclobutene intermediate. wikipedia.org The driving force for this reaction is the formation of a thermodynamically stable conjugated diene within a cyclic structure. wikipedia.org While specific studies on 7-Pentadecyne, 9-methylene- are not prevalent, the general principles of RCEYM suggest it would be a viable reaction pathway. nih.gov

Functional Group Interconversions and Derivatization Studies

The alkyne and alkene moieties in 7-Pentadecyne, 9-methylene- can be used as handles for a variety of functional group interconversions. For instance, the terminal methyl group of the exocyclic methylene could potentially be functionalized. The alkyne can be converted into other functional groups, such as carboxylic acids through oxidative cleavage. Furthermore, the π-systems can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling for the alkyne portion, to build more complex molecular architectures. oup.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

There is no specific information available in the search results regarding quantum chemical calculations performed on 7-Pentadecyne, 9-methylene-. Such calculations would typically involve methods like Density Functional Theory (DFT) or more advanced ab initio techniques to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. This information is fundamental to understanding the molecule's reactivity and spectroscopic characteristics.

Molecular Dynamics Simulations of Conformational Landscape

No molecular dynamics simulation studies of 7-Pentadecyne, 9-methylene- were found in the provided search results. These simulations are essential for exploring the molecule's flexibility and identifying its stable conformations in different environments. Understanding the conformational landscape is critical for predicting its biological activity and physical properties.

Structure-Reactivity Correlations via Computational Methods

No computational studies establishing structure-reactivity correlations for 7-Pentadecyne, 9-methylene- were found. Such research would involve systematically modifying the molecular structure and using computational methods to predict how these changes affect its reactivity. These correlations are valuable for designing new molecules with desired chemical properties.

Biological Activity and Biochemical Pathways

Antimicrobial Properties

Acetylenic compounds are recognized for their antimicrobial potential. mathewsopenaccess.com The structural features of polyynes, including their conformationally rigid and electron-rich acetylene (B1199291) moieties, are thought to contribute to their biological effects, which include antibacterial and antifungal actions. researchgate.net

While direct antibacterial studies on 7-Pentadecyne, 9-methylene- have not been detailed in the available literature, the broader class of polyacetylenes has demonstrated notable antibacterial properties. researchgate.net For instance, polyacetylenes isolated from various natural sources have shown activity against both Gram-negative and Gram-positive bacteria. researchgate.netnih.gov Research on synthetic polyacetylene core structures has identified compounds that can decrease bacterial viability, highlighting the potential of the alkyne functional group in developing new antibiotic agents. nih.gov The general antimicrobial activity of the alkyne group suggests that 7-Pentadecyne, 9-methylene- may possess similar capabilities. rasayanjournal.co.in

More specific evidence exists for the antifungal potential of 7-Pentadecyne, 9-methylene-. This compound has been identified as one of the active antifungal components in an extract from the endophytic fungus Aspergillus sp. ugm.ac.id This extract was shown to be effective in preventing the formation of biofilms by the pathogenic yeast Candida albicans. ugm.ac.id This finding aligns with broader research indicating that acetylenic compounds often exhibit potent antifungal activity. taylorfrancis.com For example, when certain plants are infected by pathogenic fungi, their production of antifungal polyacetylenes can increase significantly. taylorfrancis.com The general consensus in the literature is that alkyne group compounds frequently possess antifungal properties. rasayanjournal.co.in

Cytotoxic and Anticancer Potential

A significant body of research has focused on the cytotoxic and potential anticancer effects of polyacetylenes isolated from natural sources, particularly marine sponges. researchgate.netmathewsopenaccess.comnih.gov These compounds are often investigated for their ability to inhibit the growth of various cancer cell lines. nih.gov

Polyacetylenic compounds isolated from marine organisms have demonstrated significant cytotoxic activity against a range of human tumor cell lines. nih.govnih.gov Sponges of the genera Petrosia and Callyspongia, for example, have yielded numerous polyacetylenes that show considerable toxicity to cancer cells. nih.govnih.gov While data for 7-Pentadecyne, 9-methylene- is not available, related compounds have shown potent effects. For instance, several polyacetylenic alcohols from a Petrosia species displayed cytotoxicity against a panel of human solid tumor cells. nih.gov Similarly, polyacetylenes from a Callyspongia species exhibited antiproliferative activity against the HL-60 cancer cell line. nih.gov

Table 1: Cytotoxicity of Various Polyacetylenes from Marine Sponges

Compound Name Source Organism Cancer Cell Line IC₅₀ Value Reference
Callyspongidiol Callyspongia sp. HL-60 6.5 µg/mL nih.gov
Siphonodiol Callyspongia sp. HL-60 2.8 µg/mL nih.gov
14,15-Dihydrosiphonodiol Callyspongia sp. HL-60 6.5 µg/mL nih.gov

This table presents data for compounds structurally related to 7-Pentadecyne, 9-methylene- to illustrate the cytotoxic potential of the polyacetylene class. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

The mechanism behind the cytotoxicity of some acetylenic compounds involves the inhibition of crucial cellular enzymes. Topoisomerase I is an enzyme essential for processes like DNA replication and transcription. kyushu-u.ac.jp Inhibitors of this enzyme can stabilize the transient complex formed between topoisomerase and DNA, which leads to DNA strand breaks and can ultimately trigger apoptosis, or programmed cell death. kyushu-u.ac.jp This mechanism is a key target for various anticancer drugs. While 7-Pentadecyne, 9-methylene- has not been specifically tested for this activity, other polyacetylenes have been evaluated for their impact on DNA replication, with some showing inhibitory effects. nih.gov This suggests a potential, though unconfirmed, mechanism for the anticancer activity observed in the broader class of acetylenic lipids.

Anti-inflammatory and Antioxidant Research

Natural products, including those containing alkyne functionalities, are frequently explored for anti-inflammatory and antioxidant properties. researchgate.net Some polyacetylenic compounds have been associated with anti-inflammatory activity. researchgate.netresearchgate.net For example, certain C17 and C18 acetylenic oxylipins from terrestrial plants are noted for their anti-inflammatory effects. researchgate.net Similarly, a compound identified as 4-isopropyl-1,6-dimethyl-1,2,3,4,4A,7-hexahydronaphtalene, which was co-isolated with 7-pentadecyne,-9-methylene from Aspergillus sp., has been reported to possess antioxidant and anti-inflammatory activity. rasayanjournal.co.in Although this does not provide direct evidence for 7-Pentadecyne, 9-methylene-, it indicates that natural extracts containing this compound may exhibit these properties due to a combination of their chemical constituents. The broader class of marine polyacetylenes is also recognized for a range of bioactivities, including anti-inflammatory effects. researchgate.net

Table of Mentioned Compounds

Compound Name
7-Pentadecyne, 9-methylene-
Callyspongidiol
Siphonodiol
14,15-Dihydrosiphonodiol
Callyspongenol-D

Structure-Activity Relationship (SAR) Studies for 7-Pentadecyne, 9-methylene- Analogues8.5. Investigation of Biochemical Mechanisms of Action

No compound names can be listed in a table as no related compounds or the primary compound itself were found in the literature search.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The complex architecture of many natural products, including enynes, often presents a significant challenge for chemical synthesis, limiting their availability for extensive biological evaluation. pharmaceutical-journal.comnih.gov Future research should prioritize the development of efficient and innovative synthetic routes to 7-Pentadecyne, 9-methylene-.

Key areas of exploration could include:

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed reactions that are well-suited for the construction of enyne moieties. nih.gov Systematic investigation of various catalysts and reaction conditions could lead to a high-yield, stereoselective synthesis of 7-Pentadecyne, 9-methylene-.

Enyne Metathesis: This powerful carbon-carbon bond-forming reaction has emerged as a valuable tool in the synthesis of complex molecules, including natural products. nih.gov Its application to the synthesis of 7-Pentadecyne, 9-methylene- could offer a novel and efficient route.

Biomimetic Synthesis: Understanding the biosynthetic pathways of similar long-chain enynes in their natural sources could inspire the design of biomimetic synthetic strategies. nih.govnih.gov This approach, which mimics nature's synthetic machinery, can often provide elegant and efficient solutions to complex synthetic problems.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Metal-Catalyzed Cross-CouplingUtilizes transition metal catalysts to form carbon-carbon bonds between alkyne and alkene fragments.High efficiency and control over stereochemistry.
Enyne MetathesisA catalytic reaction that rearranges the bonds of an enyne to form a new molecule.Can create complex cyclic and acyclic structures in a single step.
Biomimetic SynthesisA laboratory synthesis that is designed to imitate a natural biosynthetic pathway.Can lead to highly efficient and selective syntheses.

Advanced Characterization of Trace Amounts in Natural Matrices

Given that many bioactive lipids are found in minute quantities within complex biological matrices, a significant challenge lies in their detection and characterization. nih.gov Future research must focus on developing and applying advanced analytical techniques to identify and quantify 7-Pentadecyne, 9-methylene- in its natural sources, which are likely to be organisms such as marine sponges. nih.goviupac.orgresearchgate.netoup.com

Prospective analytical approaches include:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These established techniques are powerful tools for the separation and identification of lipids and fatty acids. creative-proteomics.commdpi.com Optimization of these methods for the specific properties of 7-Pentadecyne, 9-methylene- will be crucial.

Liquid Chromatography-Mass Spectrometry (LC-MS): The high sensitivity and specificity of LC-MS make it particularly well-suited for the analysis of trace components in complex mixtures, such as extracts from marine organisms. nih.govcreative-proteomics.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR spectroscopy provides invaluable information about the precise molecular structure of a compound. umass.edu Advances in NMR technology, including cryogenically cooled probes, may enable the structural elucidation of even very small amounts of isolated material.

Mechanistic Elucidation of Biological Effects

Many polyacetylene natural products isolated from marine sources have demonstrated potent biological activities, including cytotoxicity against cancer cell lines. nih.goviupac.orgresearchgate.net A critical area of future research will be to screen 7-Pentadecyne, 9-methylene- for a range of biological activities and to elucidate the underlying mechanisms of action for any observed effects.

Key research questions to address include:

Cytotoxic Activity: Does 7-Pentadecyne, 9-methylene- exhibit cytotoxic effects against various cancer cell lines? If so, what is the mechanism of cell death (e.g., apoptosis, necrosis)?

Mechanism of Action: How does the molecule interact with cellular components? Does it damage DNA, disrupt cell membranes, or inhibit specific enzymes? Investigating its potential to induce DNA damage, similar to other cytotoxic agents, would be a logical starting point. nih.govnih.govhealthline.commdpi.comresearchgate.net

Target Identification: What are the specific molecular targets of 7-Pentadecyne, 9-methylene- within the cell? Identifying these targets is a crucial step in understanding its biological function and potential for therapeutic development.

Design and Synthesis of Bioactive Analogues

A thorough understanding of the relationship between the chemical structure of 7-Pentadecyne, 9-methylene- and its biological activity (Structure-Activity Relationship, SAR) will be essential for the development of new therapeutic agents. nih.govresearchgate.net Future research should focus on the rational design and synthesis of analogues of 7-Pentadecyne, 9-methylene- to probe its SAR and to optimize its biological activity.

Potential modifications to the parent structure could include:

Altering the Alkyl Chain: The length and degree of saturation of the fatty acid-like chain could be varied to investigate its influence on activity.

Modifying the Enyne Moiety: The positions of the triple bond and the methylene (B1212753) group could be altered, or they could be replaced with other functional groups, to determine their importance for the biological effect.

Introducing New Functional Groups: The addition of polar or other functional groups to the molecule could enhance its solubility, bioavailability, and potency.

The insights gained from these studies would guide the development of new, more effective bioactive compounds. beilstein-journals.orgnih.govboku.ac.atnih.govuncw.eduresearchgate.net

Sustainable Production Methods for Enyne Compounds

A major bottleneck in the development of natural products as therapeutic agents is the challenge of sustainable supply. pharmaceutical-journal.comnih.gov Future research must address this challenge for 7-Pentadecyne, 9-methylene- and other bioactive enyne compounds.

Promising avenues for sustainable production include:

Green Chemistry Approaches: The development of synthetic methods that are more environmentally friendly, using less hazardous reagents and solvents, and generating less waste, is a key goal of modern chemistry.

Biocatalysis: The use of isolated enzymes or whole-cell systems to perform key synthetic steps can offer a highly selective and sustainable alternative to traditional chemical methods. Enzymes from marine fungi, for example, are a potential source of novel biocatalysts. researchgate.net

Metabolic Engineering: Once the biosynthetic genes for enyne production are identified, it may be possible to transfer them to a microbial host, such as bacteria or yeast, and use fermentation to produce the compound on a large scale. nih.govnih.govlongdom.org This approach offers the potential for a truly sustainable and scalable production platform.

Renewable Feedstocks: Investigating the use of renewable starting materials, such as fatty acids from plant oils, for the chemical or biotechnological synthesis of enyne compounds could further enhance the sustainability of their production. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.